molecular formula C11H12N2O3 B157108 2-Ethyl-4-oxo-1,3-dihydroquinazoline-2-carboxylic acid CAS No. 129768-68-9

2-Ethyl-4-oxo-1,3-dihydroquinazoline-2-carboxylic acid

Katalognummer: B157108
CAS-Nummer: 129768-68-9
Molekulargewicht: 220.22 g/mol
InChI-Schlüssel: FAQBQWIOBDFWDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-4-oxo-1,3-dihydroquinazoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core with an ethyl group at the 2-position, a carboxylic acid group, and a keto group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-oxo-1,3-dihydroquinazoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with ethyl acetoacetate in the presence of a catalyst, such as polyphosphoric acid or sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinazoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-4-oxo-1,3-dihydroquinazoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 2-ethyl-4-hydroxy-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid.

    Substitution: The ethyl group at the 2-position can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-4-oxo-1,3-dihydroquinazoline-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Ethyl-4-oxo-1,3-dihydroquinazoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, its derivatives have been shown to inhibit the activity of enzymes involved in DNA replication and repair, making them potential candidates for anticancer therapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid
  • 4-Hydroxy-2-quinolones
  • 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

Uniqueness

2-Ethyl-4-oxo-1,3-dihydroquinazoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 2-position and the carboxylic acid group enhances its solubility and reactivity compared to similar compounds.

Eigenschaften

CAS-Nummer

129768-68-9

Molekularformel

C11H12N2O3

Molekulargewicht

220.22 g/mol

IUPAC-Name

2-ethyl-4-oxo-1,3-dihydroquinazoline-2-carboxylic acid

InChI

InChI=1S/C11H12N2O3/c1-2-11(10(15)16)12-8-6-4-3-5-7(8)9(14)13-11/h3-6,12H,2H2,1H3,(H,13,14)(H,15,16)

InChI-Schlüssel

FAQBQWIOBDFWDY-UHFFFAOYSA-N

SMILES

CCC1(NC2=CC=CC=C2C(=O)N1)C(=O)O

Kanonische SMILES

CCC1(NC2=CC=CC=C2C(=O)N1)C(=O)O

Synonyme

2-Quinazolinecarboxylic acid, 2-ethyl-1,2,3,4-tetrahydro-4-oxo-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.